molecular formula C17H13F3N4O4 B11476495 N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

Cat. No.: B11476495
M. Wt: 394.30 g/mol
InChI Key: XASCDAUIJCCXEM-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethyl isocyanate to form an intermediate, which is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide can be compared with similar compounds, such as:

    N-[1-(2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]pyridine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(methyl)imidazolidin-4-yl]pyridine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13F3N4O4

Molecular Weight

394.30 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13F3N4O4/c1-28-12-7-3-2-6-11(12)24-14(26)16(17(18,19)20,23-15(24)27)22-13(25)10-5-4-8-21-9-10/h2-9H,1H3,(H,22,25)(H,23,27)

InChI Key

XASCDAUIJCCXEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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